
4-Fluorothiophene-2-carbaldehyde
Vue d'ensemble
Description
The compound 4-Fluorothiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorine atom and the aldehyde functional group at specific positions on the thiophene ring can significantly alter the chemical and physical properties of the molecule, as well as its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of arylthiophene-2-carbaldehydes, including derivatives such as 4-Fluorothiophene-2-carbaldehyde, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of different arylboronic pinacol esters or acids with halogenated thiophenes to yield a variety of substituted thiophene-2-carbaldehydes in moderate to excellent yields . Another approach for synthesizing substituted thiophene-2-carbaldehydes is through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly route to the desired products .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Fluorothiophene-2-carbaldehyde, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been investigated using both experimental and theoretical methods. Studies have shown that the optimized molecular structure can be obtained using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The vibrational frequencies and assignments, as well as the stability of the molecule, can be analyzed through natural bonding orbital analysis and frontier molecular orbital analysis .
Chemical Reactions Analysis
The chemical reactivity of 4-Fluorothiophene-2-carbaldehyde derivatives can be inferred from related studies. For instance, a thiazole-based carbaldehyde was synthesized and evaluated as a potential sensor for fluoride anions. The compound exhibited fluorescence enhancement upon interaction with fluoride due to an intramolecular charge transfer mechanism . This suggests that 4-Fluorothiophene-2-carbaldehyde and its derivatives could participate in similar chemical reactions, particularly those involving electron transfer or anion sensing.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorothiophene-2-carbaldehyde derivatives can be diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, and the crystal structure was found to be stabilized by various intermolecular interactions, including C-H...N, C-H...O, and C-H...F interactions . These interactions can influence the compound's solubility, melting point, and other physical properties, which are crucial for its practical applications.
Applications De Recherche Scientifique
-
Field: Soluble Semiconductors
-
Field: Polymers
-
Field: Blue Light Emitting Materials
-
Field: Liquid Crystals
-
Field: Medicinal Chemistry
-
Field: Industrial Chemistry and Material Science
-
Field: Histone Deacetylase (HDAC) Inhibitors
-
Field: Agonists of Sphingosine-1-Phosphate (S1P) Receptors
-
Field: Fungicides
-
Field: Anti-inflammatory and Immunoregulatory Activity
-
Field: Photochromic Compounds
-
Field: Organic Semiconductors
-
Field: Organic Field-Effect Transistors (OFETs)
-
Field: Organic Light-Emitting Diodes (OLEDs)
-
Field: Anticancer
-
Field: Anti-Inflammatory
-
Field: Antimicrobial
-
Field: Antihypertensive
Propriétés
IUPAC Name |
4-fluorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOXRNFSSSREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617594 | |
| Record name | 4-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorothiophene-2-carbaldehyde | |
CAS RN |
32431-71-3 | |
| Record name | 4-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



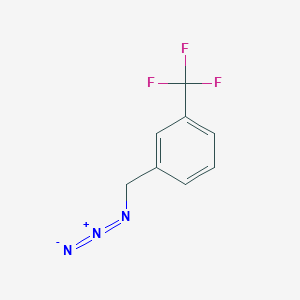
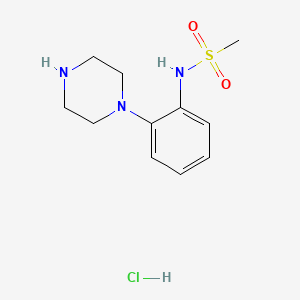
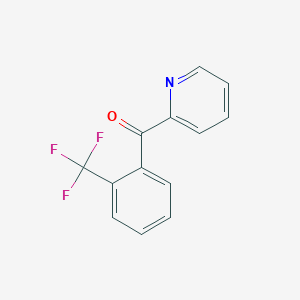
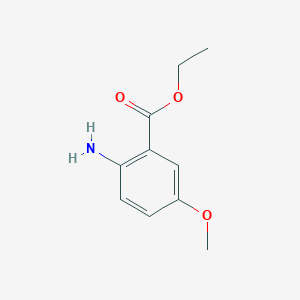
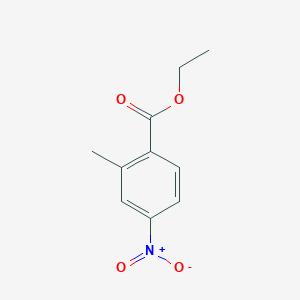
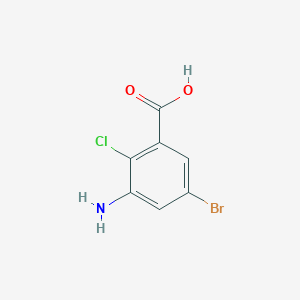
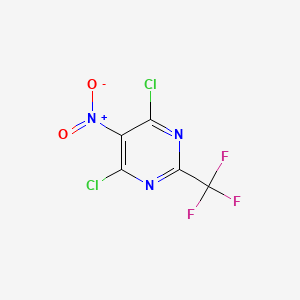
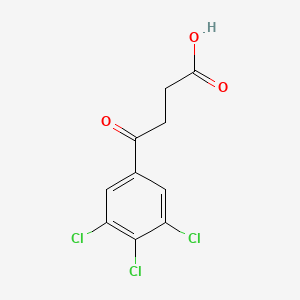
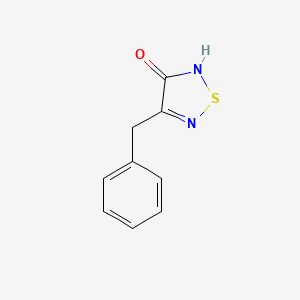
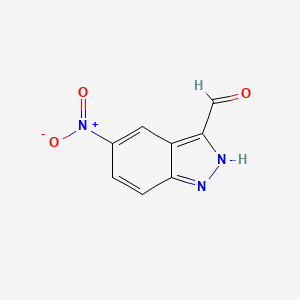

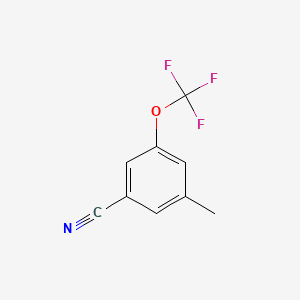
![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)